2,8-Dichloroquinoline-3-carboxylic acid

Agrochemical Herbicide Discovery Quinoline Carboxylic Acid

SAR programs require precise regioisomers-substituting a different dichloro pattern alters reactivity and biological activity. This 2,8-dichloroquinoline-3-carboxylic acid offers a unique steric/electronic profile. • C2 chlorine (activated): selective SnAr with amines/thiols. • C8 chlorine (carbocyclic): retained for Pd-catalyzed cross-couplings. • C3 carboxylic acid: amidation/esterification. Procure the exact building block your route was optimized for. ≥97% purity by HPLC.

Molecular Formula C10H5Cl2NO2
Molecular Weight 242.05 g/mol
Cat. No. B11869020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dichloroquinoline-3-carboxylic acid
Molecular FormulaC10H5Cl2NO2
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(N=C2C(=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C10H5Cl2NO2/c11-7-3-1-2-5-4-6(10(14)15)9(12)13-8(5)7/h1-4H,(H,14,15)
InChIKeyBZFOZUIIVWTILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dichloroquinoline-3-carboxylic Acid Identity & Properties


2,8-Dichloroquinoline-3-carboxylic acid (CAS: 1017172-90-5) is a heterocyclic aromatic compound with the molecular formula C₁₀H₅Cl₂NO₂ and a molecular weight of 242.06 g/mol . Structurally, it consists of a quinoline bicyclic core (a benzene ring fused to a pyridine ring) substituted with chlorine atoms at the 2- and 8-positions and a carboxylic acid moiety at the 3-position . The compound is supplied as a research intermediate typically with purity specifications of ≥97% or ≥98%, as verified by NMR, HPLC, or GC analytical methods . Within the broader class of quinoline-3-carboxylic acid derivatives, this specific dichloro substitution pattern is noted for its utility as a synthetic building block in medicinal chemistry and agrochemical research programs .

2,8-Dichloroquinoline-3-carboxylic Acid: Isomer Specificity


The precise positioning of the chlorine substituents and the carboxylic acid group on the quinoline scaffold fundamentally determines both chemical reactivity and biological target engagement. Isomeric dichloroquinoline carboxylic acids—such as 4,7-dichloroquinoline-3-carboxylic acid or 3,7-dichloroquinoline-8-carboxylic acid (quinclorac)—exhibit distinct physicochemical properties, electronic distributions, and steric profiles that preclude generic substitution [1]. For instance, chlorine atoms at the 2- and 8-positions create a unique steric environment around the nitrogen heteroatom and the carboxylic acid group, which influences nucleophilic aromatic substitution pathways and metal-chelating behavior differently than the 4,7- or 6,8-dichloro substitution patterns [2]. In the context of structure-activity relationships (SAR) for quinoline-based therapeutics, even a single positional shift in chlorine substitution can alter antimicrobial potency by an order of magnitude or change the spectrum of activity entirely [3]. Therefore, when a synthetic route or biological screening program has been optimized around the 2,8-dichloro substitution pattern, substituting a different dichloroquinoline carboxylic acid isomer is not chemically or pharmacologically equivalent and will likely yield divergent experimental outcomes.

2,8-Dichloroquinoline-3-carboxylic Acid: Differentiation Evidence


Regioisomeric Differentiation from Quinclorac

2,8-Dichloroquinoline-3-carboxylic acid and quinclorac (3,7-dichloroquinoline-8-carboxylic acid) share the same molecular formula (C₁₀H₅Cl₂NO₂) and molecular weight (242.06 g/mol) but differ fundamentally in substitution pattern. Quinclorac is a commercial hormone-type herbicide used extensively in rice cultivation for barnyardgrass control, with its mechanism of action dependent on the specific 3,7-dichloro-8-carboxylic acid arrangement [1]. The 2,8-dichloro-3-carboxylic acid isomer is structurally distinct, with chlorine atoms at the 2- and 8-positions and the carboxylic acid at the 3-position rather than the 8-position. This regioisomeric difference ensures that the 2,8-isomer cannot be substituted for quinclorac in agrochemical applications where the 3,7-dichloro-8-carboxylic acid pharmacophore is required, and conversely, quinclorac cannot serve as a synthetic intermediate for medicinal chemistry programs that require the 2,8-dichloro-3-carboxylic acid scaffold for subsequent derivatization at the 3-carboxyl position [2].

Agrochemical Herbicide Discovery Quinoline Carboxylic Acid

Dual-Electrophilic S_NAr Reactivity

In the broader class of quinoline-3-carboxylic acid derivatives, the position of chlorine substitution dictates the regioselectivity and reactivity of nucleophilic aromatic substitution (S_NAr) reactions. 2,8-Dichloroquinoline-3-carboxylic acid presents two electrophilic sites—the chlorine at the 2-position, which is activated by the adjacent ring nitrogen, and the chlorine at the 8-position, which resides on the carbocyclic ring . This dual-reactivity profile distinguishes it from isomers such as 6,8-dichloroquinoline-3-carboxylic acid, where both chlorines are on the carbocyclic ring and lack the enhanced electrophilicity conferred by proximity to the heterocyclic nitrogen . Literature on related 2-chloroquinoline systems demonstrates that the C2 chlorine is susceptible to displacement by amines, thiols, and other nucleophiles under mild conditions, enabling modular derivatization [1]. The C8 chlorine, while less activated, can be selectively functionalized through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after protecting or reacting the more labile C2 position [2]. The 3-carboxylic acid group additionally provides a handle for amide bond formation, esterification, or decarboxylative coupling, offering three orthogonal functionalization sites on a single scaffold [3].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Position-Dependent Antibacterial Activity

While direct antibacterial activity data for 2,8-dichloroquinoline-3-carboxylic acid is limited in the peer-reviewed literature, the well-documented structure-activity relationships of chloroquinoline derivatives provide class-level inference regarding the significance of substitution pattern. A 2021 study evaluating novel chloroquinoline analogs reported that specific 7-chloroquinoline derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative strains, with inhibition zone diameters at 200 μg/mL ranging from approximately 8 mm to over 20 mm depending on the substitution pattern [1]. Similarly, 2-chloroquinoline-3-carboxylate derivatives have been reported to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with activity levels varying based on substitution at the 6- and 8-positions [2]. The 8-substituted quinoline-3-carboxylic acid scaffold is a recognized pharmacophore in the quinolone antibacterial class, and modifications at the 8-position have been shown to modulate both potency and spectrum of activity [3]. The 2,8-dichloro substitution pattern—with chlorine at both the 2-position (heterocyclic ring) and the 8-position (carbocyclic ring)—represents a distinct electronic and steric profile that may confer a unique antimicrobial selectivity window relative to mono-chlorinated or alternative dichlorinated analogs [4].

Antibacterial Antimicrobial Resistance Quinolone Scaffold

2,8-Dichloroquinoline-3-carboxylic Acid: Research Applications


Orthogonal Derivatization Scaffold

2,8-Dichloroquinoline-3-carboxylic acid serves as an advanced synthetic intermediate for medicinal chemistry programs requiring orthogonal functionalization of a quinoline core. The C2 chlorine (activated by the adjacent ring nitrogen) can be selectively displaced by amines or thiols under mild nucleophilic aromatic substitution conditions, while the C8 chlorine (carbocyclic) remains intact for subsequent palladium-catalyzed cross-coupling reactions. The C3 carboxylic acid moiety provides an additional derivatization site via amide bond formation or esterification. This three-site orthogonal reactivity profile is documented in the broader chloroquinoline literature and is a key selection criterion for building-block procurement .

Antimicrobial SAR Studies

Given the established role of quinoline-3-carboxylic acid derivatives as antibacterial pharmacophores and the documented importance of the 8-position substitution in modulating antimicrobial activity, 2,8-dichloroquinoline-3-carboxylic acid is a relevant scaffold for SAR exploration [1]. The 2,8-dichloro substitution pattern represents a distinct electronic and steric profile relative to the 4,7-dichloro or 3,7-dichloro isomers, and systematic evaluation of this isomer may reveal antibacterial or antiparasitic activity windows not accessible with alternative substitution patterns. This scenario is supported by class-level evidence that chloroquinoline analog activity is highly sensitive to chlorine positioning [2].

Scaffold-Hopping for Agrochemical Discovery

Quinclorac (3,7-dichloroquinoline-8-carboxylic acid) is an established commercial herbicide with a well-defined mode of action in rice cultivation [3]. 2,8-Dichloroquinoline-3-carboxylic acid, while regioisomerically distinct, shares the core quinoline carboxylic acid framework and may serve as a scaffold-hopping starting point for discovering novel herbicide candidates with potentially differentiated weed spectrum, crop selectivity, or resistance-breaking properties. The altered chlorine and carboxyl positioning may confer distinct physicochemical properties and target-binding characteristics that are valuable for agrochemical lead optimization.

Metal-Chelating Ligand Precursor

Quinoline-3-carboxylic acid derivatives are known to act as bidentate or tridentate ligands capable of coordinating metal ions through the ring nitrogen and the carboxylate oxygen. The 2,8-dichloro substitution pattern in 2,8-dichloroquinoline-3-carboxylic acid provides a sterically encumbered coordination environment that may influence metal-binding selectivity, complex stability, and catalytic activity relative to unsubstituted or mono-substituted analogs. This application scenario is relevant for researchers developing novel metal-organic frameworks (MOFs), homogeneous catalysts, or metallodrug candidates where ligand architecture modulates metal-centered reactivity.

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